molecular formula C13H9NO B129844 3-(4-Hydroxyphenyl)benzonitrile CAS No. 154848-44-9

3-(4-Hydroxyphenyl)benzonitrile

Cat. No. B129844
Key on ui cas rn: 154848-44-9
M. Wt: 195.22 g/mol
InChI Key: DTNKYIRPORWHHR-UHFFFAOYSA-N
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Patent
US06294573B1

Procedure details

A 250 mL flask was charged with 2.21 g (2.7 mmol) [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (II).CH2Cl2 and 6.26 g (2.73 mmol) 3-iodobenzonitrile, 6.0 g (3.95 mmol) 4-methoxyphenylboronic acid and 12.45 g (8.20 mmol) cesium fluoride added as solids followed by addition of 180 mL 1,2-dimethoxyethane. The flask was flushed with N2 and the suspension heated to reflux which was maintained for 3 hours. the cooled reaction mixture was filtered through a pad of 300 g flash silica gel and the pad was washed with 1 L ethyl acetate. The ethyl acetate was concentrated and the residue purified by flash chromatography eluting with 10% hexanes/90% ethyl acetate to give 3.3 g of the desired product (58% yield). This material was dissolved in 50 mL anhydrous CH2Cl2 and the solution cooled in a dry ice-acetone bath and a solution of boron tribromide (40 mL, 4 mmol) was added dropwise under inert atmosphere. The reaction solution was then stirred at room temperature overnight. The reaction solution was cooled in an ice bath and 5 mL of H2O added dropwise followed by the addition of 20 mL 1N HCl. The mixture was stirred for 1 hour and the resulting suspension was filtered and the filtrate transferred to a separatory funnel and the organic layer separated off and set aside. the filtered solid was washed with H2O and ethyl acetate and filtered and the filtrate transferred to the separatory funnel and the organic layer combined with the previous organic layer, dried over Na2SO4, filtered and the filtrate concentrated to a 3.05 g of a white solid (99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
catalyst
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
C(Cl)Cl.I[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9].C[O:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.[F-].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].COCCOC>[C:8]([C:7]1[CH:6]=[C:5]([C:18]2[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)#[N:9] |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
6.26 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
12.45 g
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
2.21 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux which
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of 300 g flash silica gel
WASH
Type
WASH
Details
the pad was washed with 1 L ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with 10% hexanes/90% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 619.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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